molecular formula C13H8ClIN2 B3035835 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 338748-95-1

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B3035835
CAS No.: 338748-95-1
M. Wt: 354.57 g/mol
InChI Key: OFNIQRVXNNOFSE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H8ClIN2 and its molecular weight is 354.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Characterization in Medicinal Chemistry

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine derivatives have been synthesized and characterized for potential applications in medicinal chemistry. These derivatives include Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, and pyrimidine, and they have been evaluated for their anti-inflammatory and analgesic activities (Farag et al., 2012).

2. Involvement in Palladium-Catalyzed Coupling Reactions

The compound has been used in palladium-catalyzed coupling reactions. These reactions involve the synthesis of novel imidazo[1,2-a]pyridine C-nucleosides, which are significant in the development of new medicinal compounds (Gudmundsson, Drach, & Townsend, 1996).

3. Antimicrobial Activity

Some heterosubstituted chalcones and oxopyrimidines containing the imidazo[1,2-a]pyridine nucleus have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in combating microbial infections (Joshi et al., 2012).

4. Biological Screening for Microbial Inhibition

Derivatives of this compound have been assayed for their biological activity against various bacteria and fungi, showing moderate effectiveness in certain concentrations (Bhuva et al., 2015).

5. I2O5-Mediated Iodocyclization in Organic Synthesis

The compound has been involved in I2O5-mediated iodocyclization processes, demonstrating its utility in organic synthesis and the development of new chemical synthesis methodologies (Zhou et al., 2019).

6. Use in Domino Cyclization/Halogenation Reactions

It has been used in domino cyclization/halogenation reactions for the synthesis of various imidazo[1,2-a]pyridines, showcasing its versatility in complex organic synthesis processes (Enguehard-Gueiffier et al., 2015).

7. Synthesis of Antiviral Agents

The synthesis of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides, which have shown significant activity against human cytomegalovirus, highlights the compound's potential in antiviral drug development (Gudmundsson et al., 2003).

8. Chemoselective Iodination in Chemical Synthesis

The compound is used in chemoselective iodination processes, essential for creating specific molecular structures in synthetic chemistry (Zhao et al., 2018).

Properties

IUPAC Name

3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIQRVXNNOFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240844
Record name 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338748-95-1
Record name 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338748-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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